molecular formula C12H14O2 B2592450 2,4,6-Trimethylcinnamic acid CAS No. 110795-27-2

2,4,6-Trimethylcinnamic acid

Cat. No.: B2592450
CAS No.: 110795-27-2
M. Wt: 190.242
InChI Key: VNQFOGSHTGKBDN-SNAWJCMRSA-N
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Description

2,4,6-Trimethylcinnamic acid: is an organic compound belonging to the cinnamic acid derivatives family It is characterized by the presence of three methyl groups attached to the benzene ring at positions 2, 4, and 6, along with a cinnamic acid moiety

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trimethylcinnamic acid typically involves the following steps:

    Aldol Condensation: The initial step involves the aldol condensation of 2,4,6-trimethylbenzaldehyde with acetic anhydride in the presence of a base such as sodium hydroxide. This reaction forms the corresponding α,β-unsaturated carbonyl compound.

    Hydrolysis: The intermediate product is then subjected to hydrolysis under acidic conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Trimethylcinnamic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the cinnamic acid moiety to the corresponding alcohol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens or nitrating agents in the presence of a catalyst.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2,4,6-Trimethylcinnamic acid has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: The compound’s derivatives have shown potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of fragrances, flavors, and as an intermediate in the synthesis of dyes and polymers.

Comparison with Similar Compounds

    Cinnamic Acid: The parent compound with a similar structure but without the methyl groups.

    3,4,5-Trimethoxycinnamic Acid: Another derivative with methoxy groups instead of methyl groups.

    4-Methylcinnamic Acid: A simpler derivative with a single methyl group.

Uniqueness: 2,4,6-Trimethylcinnamic acid is unique due to the presence of three methyl groups, which can influence its chemical reactivity and biological activity. This structural modification can enhance its stability and efficacy in various applications compared to its analogs.

Properties

IUPAC Name

(E)-3-(2,4,6-trimethylphenyl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-8-6-9(2)11(10(3)7-8)4-5-12(13)14/h4-7H,1-3H3,(H,13,14)/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNQFOGSHTGKBDN-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C=CC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)C)/C=C/C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110795-27-2
Record name (2E)-3-(2,4,6-trimethylphenyl)prop-2-enoic acid
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URL https://echa.europa.eu/information-on-chemicals
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